molecular formula C22H26N6O B11324120 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea

Cat. No.: B11324120
M. Wt: 390.5 g/mol
InChI Key: QMKIWLSJSIADCF-UHFFFAOYSA-N
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Description

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidinyl group, and an ethylphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyrimidinyl and phenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include dimethylamine, methylpyrimidine, and ethylphenyl isocyanate. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.

Scientific Research Applications

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(2-ethylphenyl)urea

InChI

InChI=1S/C22H26N6O/c1-5-16-8-6-7-9-19(16)27-22(29)26-18-12-10-17(11-13-18)25-20-14-21(28(3)4)24-15(2)23-20/h6-14H,5H2,1-4H3,(H,23,24,25)(H2,26,27,29)

InChI Key

QMKIWLSJSIADCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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